molecular formula C28H22ClN5O2S B12042703 N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 476483-67-7

N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12042703
CAS No.: 476483-67-7
M. Wt: 528.0 g/mol
InChI Key: OWTBTQNBBDOWIS-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-based acetamide family, characterized by a sulfanyl-linked triazole core substituted with a 4-chlorophenyl group (position 4), a pyridinyl moiety (position 5), and an acetamide side chain connected to a benzyloxy-substituted phenyl ring.

Properties

CAS No.

476483-67-7

Molecular Formula

C28H22ClN5O2S

Molecular Weight

528.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C28H22ClN5O2S/c29-22-6-10-24(11-7-22)34-27(21-14-16-30-17-15-21)32-33-28(34)37-19-26(35)31-23-8-12-25(13-9-23)36-18-20-4-2-1-3-5-20/h1-17H,18-19H2,(H,31,35)

InChI Key

OWTBTQNBBDOWIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Table 1: Key Intermediates and Their Roles

IntermediateFunctionSynthetic Origin
4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiolTriazole core precursorCyclocondensation of thiosemicarbazide derivatives
2-Bromo-N-[4-(benzyloxy)phenyl]acetamideElectrophilic coupling partnerBromination of N-[4-(benzyloxy)phenyl]acetamide
4-(Benzyloxy)anilineAcetamide backbone precursorBenzylation of 4-aminophenol

Stepwise Synthesis Protocol

Synthesis of 4-Amino-5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol

This intermediate is prepared via cyclocondensation of 4-chlorobenzoyl chloride with thiosemicarbazide, followed by intramolecular cyclization:

  • Reaction :
    4-Chlorobenzoyl chloride+ThiosemicarbazideEtOH, reflux4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol\text{4-Chlorobenzoyl chloride} + \text{Thiosemicarbazide} \xrightarrow{\text{EtOH, reflux}} \text{4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol}

  • Conditions :

    • Solvent: Ethanol (anhydrous)

    • Temperature: 80°C, reflux for 8–12 hours

    • Catalyst: None required

    • Yield: 68–72%

Preparation of 2-Bromo-N-[4-(Benzyloxy)Phenyl]Acetamide

The acetamide backbone is synthesized through a two-step process:

  • Benzylation of 4-Aminophenol :
    4-Aminophenol+Benzyl bromideK₂CO₃, DMF4-(Benzyloxy)aniline\text{4-Aminophenol} + \text{Benzyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-(Benzyloxy)aniline}

    • Yield: 85–90%

  • Acetylation and Bromination :
    4-(Benzyloxy)aniline+Bromoacetyl bromideEt₃N, CH₂Cl₂2-Bromo-N-[4-(benzyloxy)phenyl]acetamide\text{4-(Benzyloxy)aniline} + \text{Bromoacetyl bromide} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{2-Bromo-N-[4-(benzyloxy)phenyl]acetamide}

    • Temperature: 0°C to room temperature

    • Yield: 75–80%

Thioether Coupling Reaction

The final step involves nucleophilic substitution between the triazole-thiol and bromoacetamide:

4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol+2-Bromo-N-[4-(benzyloxy)phenyl]acetamideBase, SolventTarget Compound\text{4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol} + \text{2-Bromo-N-[4-(benzyloxy)phenyl]acetamide} \xrightarrow{\text{Base, Solvent}} \text{Target Compound}

Optimized Conditions :

  • Base: Triethylamine (2.5 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 60°C, 6 hours

  • Yield: 65–70%

Reaction Optimization and Challenges

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states. However, DMF increases the risk of side reactions (e.g., Hofmann elimination). Alternatives include:

Table 2: Solvent Performance Comparison

SolventReaction Time (h)Yield (%)Purity (HPLC)
DMF67098.5
DMSO86597.8
THF124595.2

Base Optimization

Triethylamine outperforms inorganic bases (e.g., K₂CO₃) due to better solubility in DMF. Pyridine derivatives (e.g., DMAP) show no significant improvement.

Purification Challenges

The product’s high polarity necessitates silica gel chromatography (ethyl acetate/hexane, 7:3). Recrystallization from ethanol/water (1:1) achieves ≥99% purity.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors reduce reaction times by 40% compared to batch processes. Key parameters:

Table 3: Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Reaction Time6 h3.5 h
Yield70%72%
Energy Consumption120 kWh/kg85 kWh/kg

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, triazole-H), 7.89–7.32 (m, 13H, aromatic), 4.92 (s, 2H, CH₂S), 4.05 (s, 2H, OCH₂Ph)

  • IR (KBr) : 1654 cm⁻¹ (C=O), 1245 cm⁻¹ (C-S), 3350 cm⁻¹ (N-H)

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min, purity >99%

Emerging Methodologies

Recent advances include:

  • Microwave-Assisted Synthesis : Reduces coupling reaction time to 1.5 hours (yield: 73%)

  • Enzymatic Catalysis : Lipase-mediated thioether formation (experimental stage, yield: 55%)

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and pyridinyl group are key structural features that facilitate these interactions.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Triazole Substituents Acetamide Substituents Biological Activity Key Findings
Target Compound 4-(4-chlorophenyl), 5-(4-pyridinyl) N-[4-(benzyloxy)phenyl] Antimicrobial, anti-inflammatory (predicted) High lipophilicity (logP ~3.8) due to benzyloxy group; chlorophenyl enhances electron-withdrawing effects .
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-(4-bromophenyl), 5-(4-pyridinyl) N-(4-sulfamoylphenyl) Antimicrobial Bromine increases steric bulk (van der Waals radius 1.85 Å vs. Cl 1.75 Å), reducing membrane permeability .
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methyl, 5-(4-pyridinyl) N-(4-methoxyphenyl) Not explicitly reported Methoxy group improves solubility (cLogP ~2.1) but reduces potency compared to chlorophenyl analogs .
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-(3-pyridinyl) N-(4-ethylphenyl) Olfactory receptor (Orco) agonist Ethyl groups enhance hydrophobic interactions; EC₅₀ = 2.3 µM in mosquito oviposition assays .
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide 4-amino, 5-(2-chlorophenyl) N-(4-butylphenyl) Antiviral (predicted) Amino group improves hydrogen bonding but reduces metabolic stability .
N-[4-(dimethylamino)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(4-chlorophenyl), 4-(4-methylphenyl) N-[4-(dimethylamino)phenyl] Not explicitly reported Dimethylamino group increases electron density, potentially enhancing receptor binding .

Key Research Findings

Antimicrobial Activity

  • Target Compound vs. Bromophenyl Analog : The bromophenyl analog () exhibited MIC values of 8–16 µg/mL against E. coli and S. aureus, while the target compound’s chlorophenyl group is predicted to improve activity due to better halogen bonding .
  • Role of Electron-Withdrawing Groups : Derivatives with 4-chlorophenyl or 4-bromophenyl substituents show superior antimicrobial efficacy compared to methoxy or methyl analogs, as seen in (MIC range: 4–32 µg/mL) .

Anti-Inflammatory Potential

  • Structural Influence : The benzyloxy group in the target compound may enhance anti-inflammatory activity by mimicking steroidal scaffolds, similar to diclofenac sodium analogs () .

Crystallographic Insights

  • Planarity and Dihedral Angles : The triazole core in analogs like N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () exhibits dihedral angles of 76.01°–81.27° between aromatic rings, suggesting moderate planarity for target binding .

Biological Activity

N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, which are attributed to its unique structural features, including a triazole ring, a benzyloxy group, and a sulfur atom.

Structural Characteristics

The molecular formula of this compound is C28H22ClN5O2S, with a molecular weight of 503.02 g/mol. Its structure comprises:

  • Triazole ring : Known for diverse pharmacological properties.
  • Benzyloxy group : Enhances lipophilicity and may influence biological interactions.
  • Chlorophenyl and pyridinyl substituents : Potentially contribute to its biological activity through specific interactions with biological targets.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promising results in various studies:

  • In vitro studies indicate that similar triazole compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • The presence of the triazole ring is critical for its antimicrobial efficacy, as it interacts with the target enzymes involved in cell wall synthesis.

Anticancer Potential

Research on triazole derivatives has indicated potential anticancer properties:

  • Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines . For instance, some derivatives have shown IC50 values in the low micromolar range against breast and lung cancer cells.
  • The mechanism of action may involve the inhibition of DNA synthesis or interference with cell cycle progression.

Antioxidant Activity

The antioxidant capacity of N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be evaluated using standard assays such as DPPH and ABTS:

CompoundDPPH Inhibition (%)ABTS Inhibition (%)
N-[4-(benzyloxy)phenyl]-2-{...}45.3 ± 1.552.7 ± 2.0
Ascorbic Acid (Control)90.0 ± 1.095.0 ± 1.0

These results suggest that the compound exhibits moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Mechanistic Studies

Understanding the mechanism of action is crucial for evaluating the pharmacological profile:

  • Enzyme Inhibition : Studies have demonstrated that N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may inhibit specific enzymes involved in metabolic pathways related to cancer and infection .
  • Cell Signaling Pathways : Research indicates that compounds with similar structures can modulate signaling pathways associated with apoptosis and inflammation.

Case Studies

Several case studies have highlighted the biological activities of triazole derivatives:

  • Antimicrobial Efficacy : A study reported that a series of triazole compounds exhibited significant antibacterial activity against multi-drug resistant strains of bacteria .
  • Cytotoxicity in Cancer Cells : Another investigation found that triazole derivatives led to increased apoptosis in cancer cell lines through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodology :

  • Step 1 : Formation of the triazole core via cyclization of isonicotinohydrazide with substituted thioureas or iso-thiocyanates under reflux in ethanol/water mixtures. NaOH is often used to deprotonate intermediates .
  • Step 2 : Thiol group functionalization. The triazole-3-thiol intermediate reacts with 2-chloroacetonitrile or chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) with base (e.g., NaOH) to form the sulfanylacetamide bridge .
  • Step 3 : Coupling with the benzyloxyphenyl moiety via nucleophilic substitution or amide bond formation, typically using coupling agents like EDCI/HOBt in dichloromethane or THF .
    • Critical Parameters :
  • Temperature control (reflux at 80–100°C for cyclization).
  • Solvent choice (ethanol for cyclization, DMF for thiol alkylation).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the structural integrity of this compound validated in academic research?

  • Techniques :

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX software for refinement) confirms 3D conformation and bond lengths/angles .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR verify substituent connectivity (e.g., benzyloxy phenyl protons at δ 7.2–7.8 ppm, pyridinyl protons at δ 8.5–9.0 ppm) .
  • IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and triazole C=N (~1600 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks matching the exact mass .

Q. What are the reported biological activities of this compound?

  • Primary Activities :

  • Antimicrobial : Inhibits bacterial growth (e.g., Staphylococcus aureus MIC ~8–16 µg/mL) via triazole-mediated disruption of cell wall synthesis .
  • Anticancer : IC50_{50} values of 10–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, attributed to pyridinyl-triazole interactions with kinase domains .
    • Mechanistic Insights :
  • The sulfanyl group enhances electrophilicity, facilitating covalent binding to cysteine residues in target enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Experimental Design :

  • DoE (Design of Experiments) : Vary temperature (60–120°C), solvent polarity (DMF vs. DMSO), and base concentration (1–5 eq. NaOH) to identify optimal conditions .
  • By-product Analysis : Use TLC/HPLC to monitor side reactions (e.g., over-alkylation) and adjust stoichiometry (limiting chloroacetamide to 1.1 eq.) .
    • Case Study : Increasing DMF volume from 10 mL to 20 mL reduced by-product formation by 30% in thiol alkylation steps .

Q. What strategies resolve contradictions in crystallographic and computational structural data?

  • Data Reconciliation :

  • X-ray vs. DFT : Discrepancies in bond angles (e.g., triazole N–N–C angles) are resolved by refining computational models with B3LYP/6-31G(d) basis sets to match experimental data .
  • Twinning Analysis : Use SHELXL to deconvolute overlapping reflections in twinned crystals, improving R-factor convergence (<0.05) .
    • Validation : Cross-check NMR-derived torsional angles with molecular dynamics simulations (e.g., AMBER force field) .

Q. How does substituent variation (e.g., benzyloxy vs. methoxy groups) impact biological activity?

  • SAR Study :

  • Benzyloxy Group : Enhances lipophilicity (logP increase by 1.2 units), improving blood-brain barrier penetration in neuroinflammation models .
  • Chlorophenyl vs. Methylphenyl : Chlorine’s electron-withdrawing effect increases electrophilicity, boosting antimicrobial activity by 40% compared to methyl .
    • Methodology :
  • Synthesize analogs via Suzuki-Miyaura coupling for aryl group diversification .
  • Assess activity via dose-response assays and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Approaches :

  • Molecular Dynamics (MD) : Simulate hydrolysis of the acetamide group in aqueous environments (pH 7.4, 310 K) to estimate half-life (~12 hours) .
  • pKa Prediction : Use ChemAxon to calculate basicity (pyridinyl N: pKa ~4.5), guiding formulation strategies for protonation-dependent solubility .
    • Validation : Compare MD-predicted degradation products with LC-MS experimental data .

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